molecular formula C26H31N3OS B10836419 Triazolo-benzodiazepine derivative 1

Triazolo-benzodiazepine derivative 1

Cat. No.: B10836419
M. Wt: 433.6 g/mol
InChI Key: RUTOALHMLUQLAH-UHFFFAOYSA-N
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Description

Triazolo-benzodiazepine derivative 1 is a synthetically accessible chemical scaffold of significant interest in medicinal chemistry and neuroscience research . This compound class is primarily investigated for its activity as a modulator of the GABA A receptor, a major inhibitory receptor in the central nervous system . Research indicates that triazolo-benzodiazepines can act as positive allosteric modators at this receptor, enhancing the effect of the neurotransmitter GABA to elicit pharmacological responses such as anxiolytic, sedative, and anticonvulsant effects . Beyond its action on GABAergic systems, this derivative shows promise in molecular docking studies for interacting with other neurological targets. It has been shown to bind effectively within the active site of the Drosophila melanogaster dopamine transporter (dDAT), forming key interactions with amino acid residues such as Phe43 and Asp46 . This suggests a potential research application in studying the dopamine reuptake inhibition mechanism, which is relevant to the investigation of antidepressant and stimulant agents . The compound is supplied strictly for research purposes in laboratory settings. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H31N3OS

Molecular Weight

433.6 g/mol

IUPAC Name

1-methyl-2-[4-(3-piperidin-1-ylpropoxy)phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine

InChI

InChI=1S/C26H31N3OS/c1-20-25(31-26-27-18-22-8-3-4-9-23(22)19-29(20)26)21-10-12-24(13-11-21)30-17-7-16-28-14-5-2-6-15-28/h3-4,8-13H,2,5-7,14-19H2,1H3

InChI Key

RUTOALHMLUQLAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NCC3=CC=CC=C3CN12)C4=CC=C(C=C4)OCCCN5CCCCC5

Origin of Product

United States

Synthetic Methodologies for Triazolo Benzodiazepine Derivatives

Classical and Established Synthetic Routes

Traditional methods for the construction of the triazolo-benzodiazepine scaffold have laid the groundwork for the synthesis of this important class of molecules. These routes typically involve the sequential formation of the triazole ring onto a pre-existing benzodiazepine (B76468) core.

Cyclization Reactions for Triazolo-benzodiazepine Ring Formation

The final and key step in many classical syntheses of triazolo-benzodiazepines is the formation of the fused triazole ring through a cyclization reaction. This can be accomplished through several methods, including oxidative and thermal approaches.

One effective method for the formation of the triazole ring is the oxidative cyclization of 2-hydrazino-1,4-benzodiazepine derivatives. This approach involves the reaction of the hydrazino intermediate with various aldehydes in the presence of an oxidizing agent. For instance, the synthesis of 8-chloro-6-phenyl-1-(substituted)-4H- beilstein-archives.orgdntb.gov.uanih.govtriazolo[4,3-α] beilstein-archives.orgnih.govbenzodiazepines has been efficiently achieved through the oxidative cyclization of 2-hydrazino-1,4-benzodiazepines with a range of aldehydes using diacetoxyiodobenzene (B1259982) as the oxidant. beilstein-archives.org This method provides a direct route to introduce a variety of substituents at the 1-position of the triazole ring, depending on the aldehyde used.

Thermal cyclization represents another important strategy for the formation of the triazolo-benzodiazepine system. This method typically involves heating an appropriate precursor, such as an acetyl hydrazone derivative of a benzodiazepine, to induce ring closure. A notable example is the synthesis of alprazolam, where 2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4-benzodiazepine is cyclized by refluxing in toluene (B28343). google.com The use of p-toluenesulfonic acid as a catalyst can facilitate this reaction, leading to high yields of the desired triazolo-benzodiazepine. google.com This process is a common strategy in the synthesis of several well-known triazolobenzodiazepines. google.com

Table 1: Thermal Cyclization for the Synthesis of Alprazolam google.com

Starting MaterialReagents and ConditionsProductYield
2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepineToluene, p-toluenesulfonic acid, reflux (105-110°C), 10-12 hrsAlprazolam75-80%

Reactions Involving 1,4-Benzodiazepine-2-thiones with Hydrazides

A well-established route to triazolo-benzodiazepines involves the reaction of a 1,4-benzodiazepine-2-thione with an acid hydrazide. This condensation reaction proceeds to form a hydrazino intermediate which then undergoes cyclization to the triazole ring. For example, the condensation of 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with acetyl hydrazide in ethanol (B145695) at elevated temperatures yields a mixture containing the intermediate 2-(2-acetyl hydrazino)-5-phenyl-3H-1,4-benzodiazepine and the cyclized product, 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a] beilstein-archives.orgnih.govbenzodiazepine. google.com Further purification is typically required to isolate the final product. google.com

Condensation Reactions with 2-Hydrazino-1,4-benzodiazepine Derivatives

The direct condensation of 2-hydrazino-1,4-benzodiazepine derivatives with various reagents is a versatile method for constructing the triazole ring with diverse substitutions. The reaction with aldehydes followed by oxidative cyclization, as mentioned previously, is a key example. beilstein-archives.org Additionally, condensation with orthoesters can also be employed to afford the corresponding triazolo-benzodiazepines.

Modern and Efficient Synthetic Strategies

In recent years, there has been a significant focus on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of complex molecules like triazolo-benzodiazepines. These modern strategies often involve one-pot reactions and multicomponent reactions (MCRs), which can significantly reduce the number of synthetic steps and purification procedures.

One-pot syntheses that combine several reaction steps without the isolation of intermediates have proven to be highly effective. A notable example is a one-pot process involving a decarboxylative three-component [3+2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and an intramolecular click reaction. nih.gov This method uses readily available starting materials like 2-azidebenzaldehydes, amino acids, and maleimides to construct the complex triazolobenzodiazepine scaffold in a single operation. nih.gov The yields of this one-pot synthesis are generally moderate to good, with a range of substituents being tolerated on the starting materials. nih.gov

Table 2: One-Pot Synthesis of Triazolobenzodiazepines via [3+2] Cycloaddition and Click Chemistry nih.gov

R¹ (on azidobenzaldehyde)R⁴ (on maleimide)ProductYield
HMe6a65%
HEt6b61%
HPh6c58%
HBn6d55%
H4-Br-Ph6e62%
BrMe6f59%
CF₃Me6g35%

Multicomponent reactions (MCRs) are another powerful tool for the efficient synthesis of triazolo-benzodiazepines. The Ugi-azide reaction, a four-component reaction, has been successfully employed in a one-pot, two-step process to synthesize triazole-fused and tetrazole-tethered 1,4-benzodiazepines. beilstein-archives.org This strategy involves the initial reaction of an 2-azidobenzaldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃), followed by an intramolecular cycloaddition to form the final polycyclic products. beilstein-archives.org This approach allows for the rapid assembly of complex molecular architectures with yields ranging from 36% to 92%. beilstein-archives.org

Multicomponent Reaction (MCR) Approaches for Triazolo-benzodiazepine Assembly

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like triazolo-benzodiazepines from three or more starting materials in a one-pot process. researchgate.netfrontiersin.orgnih.gov These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netfrontiersin.org

Several MCR strategies have been successfully employed to construct the triazolo-benzodiazepine scaffold. For instance, a Lewis acid-catalyzed MCR has been reported for the synthesis of triazole-fused benzodiazepines through sequential [3 + 2] cycloaddition reactions. nih.gov Another notable example involves a decarboxylative three-component [3 + 2] cycloaddition of nonstabilized azomethine ylides, which, when combined with N-propargylation and an intramolecular click reaction, provides a highly efficient route to fused triazolobenzodiazepines. nih.govnih.gov This particular method is advantageous as it generates only carbon dioxide and water as byproducts. nih.gov

The Ugi-azide four-component reaction (4-CR) is another versatile MCR used in the synthesis of triazolo-benzodiazepines. beilstein-archives.org This reaction, followed by lactamization and a copper-free azide-alkyne cycloaddition, allows for the assembly of complex polycyclic systems containing triazole, tetrazole, and benzodiazepine rings. beilstein-archives.org Modifications to the Ugi-azide reaction, such as conducting it as a one-pot, two-step process, have been developed to address issues of functional group compatibility. beilstein-archives.org

MCRs are particularly advantageous in generating diverse chemical libraries for drug discovery by reducing reaction times and the number of purification steps. frontiersin.orgresearchgate.net

Diversity-Oriented Synthesis of Triazolo-benzodiazepine Libraries

Diversity-oriented synthesis (DOS) is a strategic approach aimed at creating a wide range of structurally diverse molecules, which is particularly valuable in the search for new drug candidates. In the context of triazolo-benzodiazepines, DOS strategies have been developed to generate libraries of analogues for biological evaluation. acs.org

One such approach involves the synthesis of skeletally different triazolo[1,5-a] nih.govjocpr.comdiazepines starting from a polymer-supported homoazidoalanine. nih.gov This solid-phase synthesis allows for the introduction of diversity at various points. After sulfonylation and Mitsunobu alkylation with different alkynols, a catalyst-free Huisgen cycloaddition yields immobilized triazolo[1,5-a] nih.govjocpr.comdiazepines. These key intermediates can then be converted into a variety of heterocyclic scaffolds, including [5 + 7 + 5], [5 + 7 + 6], and [5 + 7 + 7] fused systems, as well as spirocyclic triazolodiazepines, by employing a reagent-based diversity approach. nih.gov

Another strategy for generating diversity focuses on the derivatization of the triazolo-benzodiazepine core. New synthetic routes have been developed that permit modifications to the methoxyphenyl and chlorophenyl rings, the diazepine (B8756704) ternary center, and the side chain methylene (B1212753) moiety of I-BET762/JQ1 analogues. acs.org For example, Suzuki-Miyaura cross-coupling with a variety of commercially available phenylboronic acids can be used to introduce diverse substituents. acs.org

These DOS approaches provide access to a broad chemical space, which is crucial for exploring the structure-activity relationships of triazolo-benzodiazepine derivatives and identifying compounds with improved therapeutic properties. acs.orgnih.gov

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot synthetic procedures have gained significant traction in the synthesis of triazolo-benzodiazepine derivatives due to their increased efficiency, reduced waste, and operational simplicity. nih.govjocpr.com These methods combine multiple reaction steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates.

A notable one-pot synthesis of fused-triazolobenzodiazepines involves a sequence of a decarboxylative three-component [3 + 2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and a copper-free intramolecular click reaction. nih.govnih.gov This process efficiently constructs the complex polycyclic system from readily available amino acids, maleimides, and 2-azidebenzaldehydes. nih.gov

Another efficient one-pot method for preparing nih.govjocpr.comresearchgate.nettriazolo[4,3-α] nih.govjocpr.combenzodiazepine derivatives involves the oxidative cyclization of 2-hydrazino-1,4-benzodiazepines with various aldehydes in the presence of diacetoxyiodobenzene. jocpr.com This approach has been shown to be effective in shortening reaction times and improving yields compared to classical methods. jocpr.com

Furthermore, a one-pot, three-step process has been developed for the synthesis of 1,2,3-triazolo[1,5-a] nih.govjocpr.combenzodiazepines. researchgate.net This sequence involves the in situ generation of a diazonium salt from a 2-amino-N-benzylpropargylamine, followed by azidation and an intramolecular cycloaddition reaction. researchgate.net Similarly, a one-pot Ugi-azide reaction followed by an intramolecular copper-free azide-alkyne cycloaddition has been utilized to generate polycyclic scaffolds bearing triazole, tetrazole, and benzodiazepine rings. beilstein-archives.org

These one-pot procedures represent a significant advancement in the synthesis of triazolo-benzodiazepines, offering a more streamlined and environmentally friendly approach to these important heterocyclic compounds. nih.govbeilstein-archives.orgjocpr.com

Click Chemistry Applications in Triazolo-benzodiazepine Synthesis

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate easily removable byproducts, has found significant application in the synthesis of triazolo-benzodiazepine derivatives. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction and is frequently used to form the 1,2,3-triazole ring within the benzodiazepine framework. bohrium.comrsc.orgnih.gov

This methodology has been employed in various synthetic strategies. For instance, a one-pot synthesis of fused-triazolobenzodiazepines utilizes a copper-free intramolecular click reaction as the final step to construct the polycyclic system. nih.govnih.gov This approach benefits from the high efficiency and mild conditions of the click reaction. nih.gov

In another application, a Ugi-azide multicomponent reaction is followed by an intramolecular copper-free azide-alkyne cycloaddition to assemble triazole-fused and tetrazole-tethered 1,4-benzodiazepines. beilstein-archives.org The intramolecular nature of the click reaction in these syntheses is a powerful tool for constructing complex, fused heterocyclic systems.

The modularity of click chemistry makes it particularly suitable for creating libraries of compounds. By coupling various acetylenic compounds with azides, a diverse range of 1,2,3-triazolo-benzodiazepine derivatives can be synthesized. nih.gov This has been demonstrated in the synthesis of novel 1,2,3-triazolo-benzoquinoline-3-carbonitriles, where the click reaction between acetylenic aryl-benzoquinoline-3-carbonitriles and an azide afforded the target compounds in good yields. bohrium.comrsc.org

The reliability and versatility of click chemistry have made it an indispensable tool for medicinal chemists working on the synthesis and derivatization of triazolo-benzodiazepines. nih.gov

Synthesis of Specific Triazolo-benzodiazepine Ring Systems

The specific arrangement of the fused triazole and benzodiazepine rings gives rise to different isomers with distinct chemical and pharmacological properties. Consequently, synthetic efforts have been directed towards the selective preparation of specific triazolo-benzodiazepine ring systems.

Preparation ofnih.govjocpr.comresearchgate.netTriazolo[4,3-α]nih.govjocpr.combenzodiazepines

The nih.govjocpr.comresearchgate.nettriazolo[4,3-α] nih.govjocpr.combenzodiazepine scaffold is a common structural motif in several well-known pharmaceutical agents. jocpr.comwikipedia.org A number of synthetic methods have been developed to access this particular ring system.

One of the most widely used classical methods involves the reaction of a 1,4-benzodiazepine-2-thione with an aryl or alkyl acid hydrazide. jocpr.comnih.gov For example, novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- nih.govjocpr.comresearchgate.nettriazolo[4,3-a] nih.govjocpr.combenzodiazepines were prepared by treating 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione with various aromatic acid hydrazides. nih.gov Similarly, heating 1,4-benzodiazepin-2-thiones with hydrazine (B178648) and acetic acid in n-butanol under reflux conditions can lead to the formation of 1-methyltriazolobenzodiazepines. wikipedia.org

More efficient one-pot procedures have also been developed. An oxidative cyclization reaction of 2-hydrazino-1,4-benzodiazepines with various aldehydes in the presence of diacetoxyiodobenzene provides a direct route to 8-chloro-6-phenyl-1-(substituted)-4H- nih.govjocpr.comresearchgate.nettriazolo[4,3-α] nih.govjocpr.combenzodiazepines. jocpr.com This method offers advantages in terms of reaction time and yield. jocpr.com

The synthesis of labeled nih.govjocpr.comresearchgate.nettriazolo[4,3-a] nih.govjocpr.combenzodiazepines, such as carbon-13 or carbon-14 (B1195169) labeled alprazolam and triazolam, has been achieved through a two-step process starting from the corresponding hydrazines. osti.gov This involves acylation with a labeled acetate (B1210297) derivative followed by thermolysis of the resulting acetylhydrazide. osti.gov

The choice of substituent at the 1-position of the triazole ring has been shown to significantly influence the pharmacological activity of these compounds. nih.gov

Preparation ofnih.govresearchgate.netnih.govTriazolo[1,5-a]nih.govjocpr.combenzodiazepines

The synthesis of the nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govjocpr.combenzodiazepine ring system has been accomplished through various synthetic strategies, often employing cycloaddition reactions.

A diversity-oriented synthesis approach has been developed for this scaffold, starting from 2-amino-N-benzylpropargylamines. researchgate.net This one-pot, three-step process involves diazotization to form a diazonium salt in situ, followed by azidation and an intramolecular cycloaddition to yield the desired 1,2,3-triazolo[1,5-a] nih.govjocpr.combenzodiazepines in good yields. researchgate.net

Another method involves the use of polymer-supported homoazidoalanine. nih.gov After a series of steps including sulfonylation, Mitsunobu alkylation with alkynols, and a catalyst-free Huisgen cycloaddition, functionalized triazolo[1,5-a] nih.govjocpr.comdiazepines are obtained on the solid support. nih.gov These can then be further modified to create a diverse library of compounds. nih.gov

The synthesis of novel 1,2,3-triazolo-benzodiazepine derivatives has also been achieved by combining 2-azidobenzoic acids with benzaldehydes and propargylamine (B41283) in methanol. researchgate.net The resulting adduct spontaneously undergoes an intramolecular click cycloaddition to form the 1,2,3-triazole-benzodiazepine core. researchgate.net

The biological activity of these compounds has been explored, with studies showing that the position of the nitrogen atom in the diazepine ring and substitutions on the benzene (B151609) ring can significantly affect their receptor binding affinity. nih.gov

Synthesis of Pyrrole-Fused Triazolo-benzodiazepine Analogues

A notable and efficient method for the synthesis of pyrrole-fused triazolo-benzodiazepine derivatives has been developed utilizing an isocyanide-based multicomponent reaction. nih.gov This approach involves the reaction of isocyanides, gem-diactivated olefins, and cyclic imines, such as triazolobenzodiazepine, under solvent- and catalyst-free conditions, highlighting its environmentally friendly nature. nih.gov

The reaction mechanism commences with the nucleophilic attack of the isocyanide on the gem-diactivated olefin, forming a zwitterionic intermediate. nih.gov This intermediate then undergoes a nucleophilic attack on the cyclic imine. nih.gov Subsequent cyclization and the elimination of hydrogen cyanide (HCN) lead to the formation of the final pyrrole-fused triazolo-benzodiazepine product. nih.gov

The yields of these reactions are influenced by the electronic properties of the substituents. The presence of electron-withdrawing groups on the reactants has been observed to increase the yield of the pyrrole-fused triazolobenzodiazepines, while electron-donating groups tend to decrease the yield. nih.gov For instance, yields have been reported to range from 72% to 91%. nih.gov Furthermore, the use of a naphthyl substituent in the gem-diactivated olefins has been shown to enhance the efficiency of the reaction compared to a phenyl substituent. nih.gov To demonstrate the scalability and robustness of this protocol, gram-scale synthesis has been successfully performed, with a notable increase in product yield compared to submillimole scale reactions. nih.gov

Synthesis of Benzimidazolo-Fused Triazolo-benzodiazepine Derivatives

The synthesis of derivatives incorporating both benzimidazole (B57391) and triazole moieties represents a significant area of research, with various strategies being employed to construct these complex molecules. One approach involves a multi-step synthesis to create benzimidazole-1,2,4-triazole derivatives. nih.gov

The synthesis can be initiated with a starting material such as methyl 4-formylbenzoate. The aldehyde group is first protected, for example, by forming a sodium metabisulfite (B1197395) addition product. nih.gov This is followed by a condensation reaction with a substituted o-phenylenediamine, like 5-cyano-1,2-phenylenediamine, to form the benzimidazole core, yielding a methyl 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoate intermediate. nih.gov

The subsequent steps focus on the construction of the triazole ring. The methyl ester of the intermediate is converted to a benzohydrazide (B10538) by treatment with hydrazine hydrate. nih.gov This hydrazide derivative is then reacted with an isothiocyanate, such as phenyl isothiocyanate, to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to form the 1,2,4-triazole (B32235) ring, resulting in the final benzimidazole-triazole derivative. nih.gov

Another innovative one-pot synthesis method for fused-triazolobenzodiazepines involves a decarboxylative [3 + 2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and a copper-free intramolecular click reaction. nih.gov This process is highly efficient, using readily available starting materials like amino acids, maleimides, and 2-azidebenzaldehydes, and generates only carbon dioxide and water as byproducts. nih.gov

Challenges and Innovations in Triazolo-benzodiazepine Synthetic Chemistry

The synthetic chemistry of triazolo-benzodiazepines is not without its challenges. A primary hurdle is achieving selectivity, particularly in the context of targeting specific biological macromolecules. nih.govacs.org For instance, in the development of inhibitors for the bromo and extra-terminal (BET) bromodomain family, achieving isoform selectivity is a significant challenge. acs.org

Other synthetic challenges include dealing with steric hindrance, which can lead to lower reaction yields. The introduction of certain substituents, such as a methyl group at the R1 position of the triazolo-benzodiazepine scaffold, can significantly lower the yield of the final cyclization step due to steric demands. nih.gov Furthermore, the poor solubility of some intermediates can necessitate purification by trituration and filtration rather than chromatographic methods. nih.gov Overcoming drug resistance is another major driver for innovation in this field, pushing chemists to design novel compounds that can circumvent resistance mechanisms.

To address these challenges, several innovative strategies have been developed. The "bump-and-hole" approach is a notable chemical genetics strategy aimed at engineering the selectivity of ligands for their target proteins. nih.govacs.org This involves creating a "bump" on the ligand and a corresponding "hole" in the target protein to ensure orthogonal and high-affinity binding. nih.gov Innovations also include the development of robust and scalable synthetic routes that minimize the need for chromatographic purification. nih.gov One-pot synthesis methodologies, such as those involving intramolecular azide-alkyne cycloadditions or decarboxylative cycloadditions followed by click reactions, represent significant advancements in improving efficiency and reducing waste. nih.gov These methods offer operationally simple and highly efficient pathways to complex fused-triazolobenzodiazepines. nih.gov

Molecular Mechanisms of Action of Triazolo Benzodiazepine Derivatives

Interactions with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The principal mechanism of action of triazolo-benzodiazepine derivatives involves their interaction with GABA-A receptors, which are the primary mediators of inhibitory neurotransmission in the brain. nih.govnih.gov

Allosteric Modulation of GABA-A Receptor Function

Triazolo-benzodiazepine derivative 1 acts as a positive allosteric modulator of the GABA-A receptor. wikipedia.orgyoutube.comyoutube.com It binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GABA. nih.govyoutube.com This binding event does not directly open the receptor's chloride ion channel but rather enhances the effect of GABA. youtube.comyoutube.com Specifically, the binding of the triazolo-benzodiazepine derivative increases the affinity of GABA for its binding site. wikipedia.org This leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions into the neuron. youtube.comyoutube.com The subsequent hyperpolarization of the neuronal membrane makes the neuron less likely to fire an action potential, thus potentiating the inhibitory effect of GABA. youtube.com

Subunit Selectivity of Triazolo-benzodiazepine Ligands (e.g., α1, α2, α3, α5 subunit-containing receptors)

GABA-A receptors are pentameric structures assembled from a variety of subunits, with the most common being a combination of α, β, and γ subunits. nih.govelifesciences.org The specific α subunit isoform within the receptor complex significantly influences the pharmacological properties of the receptor, including its affinity for benzodiazepines. nih.gov this compound (XLi-JY-DMH) has been shown to bind non-selectively to recombinant GABA-A receptors containing α1, α2, α3, and α5 subunits. nih.gov However, its affinity varies between these subtypes. Compared to the classic triazolobenzodiazepine, triazolam, XLi-JY-DMH exhibits a lower affinity across all tested subtypes, with the most significant difference observed at α1 subunit-containing receptors. nih.gov

Table 1: Binding Affinities of Triazolo-benzodiazepine Derivatives at Recombinant GABA-A Receptor Subtypes

Compound α1β3γ2 (Ki, nM) α2β3γ2 (Ki, nM) α3β3γ2 (Ki, nM) α5β3γ2 (Ki, nM)
Triazolam 1.3 2.1 2.5 3.5
This compound (XLi-JY-DMH) 17 12 14 14
SH-TRI-108 617 694 885 476

Data sourced from Cook, J. M., et al. (2021). nih.gov

Specific Amino Acid Residues Involved in GABA-A Receptor Binding

The binding of triazolo-benzodiazepine derivatives to the GABA-A receptor occurs at the interface between the α and γ2 subunits. nih.govnih.gov Several amino acid residues within this binding pocket have been identified as crucial for ligand interaction. For classical benzodiazepines, a histidine residue at position 101 of the α1 subunit (α1His101) is a key determinant of high-affinity binding. researchgate.net Docking studies with 8-ethynyl triazolobenzodiazepines, such as derivative 1, suggest that the triazole ring plays a significant role in stabilizing the C-loop of the α1 subunit in an open position through hydrogen bonds with the side chain hydroxyl group and the backbone amide nitrogen of α1Serine205. nih.gov The pendant phenyl rings of these compounds are thought to be situated within an aromatic box formed by several tyrosine and phenylalanine residues, including α1Tyr210, α1Tyr160, α1Phe100, α1His102, and γ2Phe77. nih.gov

Molecular Interactions with Other Receptor Systems

Beyond their primary action at GABA-A receptors, some triazolo-benzodiazepine derivatives have been found to interact with other neurotransmitter transport and receptor systems, indicating a broader pharmacological profile.

Dopamine (B1211576) Transporter (DAT) Binding and Modulation

The dopamine transporter (DAT) is a protein that regulates dopamine levels in the synapse by re-uptaking the neurotransmitter. nih.govmdpi.com Inhibition of DAT leads to an increase in extracellular dopamine concentrations. mdpi.com While the primary focus of triazolobenzodiazepine research has been on their GABAergic activity, some studies have explored their potential to interact with monoamine transporters. Certain atypical DAT inhibitors have been investigated for their therapeutic potential. researchgate.net However, specific binding data for this compound at the dopamine transporter is not extensively documented in the current literature. Further research is needed to fully characterize the interaction profile of this specific derivative with DAT.

Vasopressin 1A (V1A) Receptor Antagonism

The vasopressin 1A (V1A) receptor is a G-protein coupled receptor activated by the neuropeptide arginine vasopressin. nih.govbiorxiv.org This receptor is implicated in various physiological processes, including social behaviors. nih.gov Notably, a number of triazolobenzodiazepine derivatives have been synthesized and identified as potent antagonists of the V1A receptor. nih.govdoi.org For instance, the triazolobenzodiazepine derivative PF-184563 has demonstrated high-affinity and selective antagonism at the human V1A receptor. nih.govbiorxiv.org

Table 2: V1A Receptor Binding Affinity of a Triazolobenzodiazepine Derivative

Compound Receptor IC50 (nM) Ki (nM)
PF-184563 hV1A 4.7 0.9

Data sourced from Rühl, T., et al. (2021). nih.govbiorxiv.org

This antagonistic activity at the V1A receptor represents a distinct molecular mechanism of action for certain triazolobenzodiazepine derivatives, separate from their well-established role as GABA-A receptor modulators.

Bromodomain (BET) Inhibition by Triazolo-benzodiazepine Analogues

A significant area of research into the molecular mechanisms of triazolo-benzodiazepine derivatives has been their potent inhibition of the Bromo- and Extra-Terminal domain (BET) family of proteins. researchgate.net These proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a pivotal role in transcriptional regulation and chromatin remodeling. researchgate.net The inhibitory activity of triazolo-benzodiazepines stems from the fusion of an acetyl-lysine mimetic heterocycle onto the benzodiazepine (B76468) framework. researchgate.net

The 1,2,4-triazole (B32235) ring within these inhibitors acts as a mimic for acetylated lysine, enabling it to bind to the Kac recognition pocket of BET bromodomains. nih.gov This interaction is stabilized by hydrogen bonds with key amino acid residues, such as asparagine (Asn140 in BRD4(D1)), and a conserved water molecule. nih.gov Structure-based optimization of 1,2,3-triazolobenzodiazepines has led to the development of potent BET bromodomain inhibitors. nih.gov For instance, a novel 1,2,3-triazole-containing benzodiazepine demonstrated significant inhibitory activity against various BET bromodomains. nih.gov

The binding affinities of these compounds can be quantified using techniques like AlphaScreen, a competition binding assay. The inhibitory concentrations (IC50) of a representative 1,2,3-triazolo-benzodiazepine derivative against different BET bromodomains highlight its potency and selectivity profile.

BromodomainIC50 (nM)
BRD2(D1)264
BRD4(D2)22

The development of new synthetic routes has expanded the range of substituted triazolo-benzodiazepine analogues, allowing for the exploration of structure-activity relationships and the design of inhibitors with improved selectivity for specific BET bromodomains. acs.orgnih.gov

Interactions with Serine Protease

Some early research has suggested that certain triazolo-benzodiazepine derivatives possess the ability to inhibit serine proteases. nih.gov However, more recent and detailed investigations into the protease inhibitory activity of benzodiazepine-based compounds have focused on other classes of proteases. For example, benzodiazepine derivatives have been identified as covalent inhibitors of the SARS-CoV-2 main protease (Mpro), which is a cysteine protease. nih.gov In one study, a methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] researchgate.netacs.org-diazepine-7-carboxylate demonstrated an IC50 value of 0.180 µM against Mpro. nih.gov While these findings are significant, it is important to note the distinction between serine and cysteine proteases and that the specific interactions of "this compound" with serine proteases require further dedicated investigation to be fully characterized.

Computational and In Silico Approaches to Elucidate Mechanisms

Computational chemistry and molecular modeling have become indispensable tools for elucidating the molecular mechanisms of action of triazolo-benzodiazepine derivatives at an atomic level. These in silico approaches provide valuable insights into ligand-protein interactions, guide the design of new compounds, and help to interpret experimental results.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. amazonaws.comresearchgate.net This method is widely used to study the interactions of triazolo-benzodiazepine derivatives with their biological targets.

In the context of BET bromodomain inhibition, molecular docking studies have been instrumental in understanding how these compounds fit into the acetyl-lysine binding pocket. acs.org For example, docking simulations of novel 1,2,3-triazolo-benzodiazepine derivatives have confirmed their interaction with key residues within the active site of various BET bromodomains. nih.gov

Furthermore, molecular docking has been employed to investigate the antidepressant potential of triazolo-benzodiazepine analogues by studying their interactions with the Drosophila melanogaster dopamine transporter (dDAT), a model for the human dopamine transporter. nih.govresearchgate.net These studies have identified key hydrogen bonding and pi-pi stacking interactions with amino acid residues such as Phe43, Asp46, Tyr124, and Phe319, providing a rationale for their observed biological activity. researchgate.net The docking scores from such studies can be used to rank potential drug candidates and prioritize them for further experimental evaluation. researchgate.netresearchgate.net

Triazolo-benzodiazepine DerivativeAutodock Score (kcal/mol) with dDAT
M1-9.13
M2-9.04
M3-9.21
M11-9.11

Pharmacophore Modeling and Receptor-Ligand Design

Pharmacophore modeling is a powerful approach in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model can then be used as a template to screen large databases of compounds for new potential ligands.

A pharmacophore model has been developed for novel fused 1,2,3-triazolo-benzodiazepine derivatives with anticonvulsant activity. researchgate.net This model typically includes features such as a hydrophobic domain, an electron donor moiety, and a hydrogen-bonding site, which are crucial for the interaction with the target receptor, in this case, the benzodiazepine-binding site of the GABAA receptor. researchgate.net By understanding these key features, medicinal chemists can design new molecules with a higher probability of being active. nih.gov

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT) for Reactivity and Conformation

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and conformational properties of molecules with a high degree of accuracy. These methods can provide insights into the intrinsic properties of triazolo-benzodiazepine derivatives that govern their biological activity.

DFT calculations have been used to assess the global and local reactivity indices of newly synthesized fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H- researchgate.netnih.govacs.orgtriazolo[4,3-a] researchgate.netnih.gov-benzodiazepines. This approach helps to rationalize the reaction pathways and understand the electronic properties that may influence their interactions with biological targets.

Homology Modeling for Receptor Structure Prediction

In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a theoretical model based on the known structure of a homologous protein. unar.ac.id This predicted structure can then be used for molecular docking studies to investigate ligand-protein interactions.

While specific studies detailing the use of homology modeling for the direct target of "this compound" are not prevalent, this technique is a standard and valuable tool in drug discovery when facing a lack of experimentally determined receptor structures. For instance, homology modeling has been successfully applied to build models of target proteins for other heterocyclic compounds, which are then used to guide the design of new inhibitors. unar.ac.id This approach allows for structure-based drug design to proceed even in the absence of a crystal structure of the primary biological target.

Structure Activity Relationship Sar Studies of Triazolo Benzodiazepine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of triazolo-benzodiazepine derivatives can be significantly modulated by introducing various substituents at different positions of the fused ring system and its peripheral aromatic rings.

Influence of Substituents on the Triazole Ring

The fusion of a triazole ring to the benzodiazepine (B76468) core is a key structural feature of this class of compounds. egpat.com Substitutions on this ring can have a profound impact on the pharmacological activity. For instance, in the case of 6-aryl-4H-s-triazolo[4,3-a] nih.govnih.govbenzodiazepines, the nature of the substituent at the 1-position of the triazole ring is critical. The introduction of electron-donating groups at this position has been shown to lead to compounds with interesting central nervous system activity, including anxiolytic, antidepressant, and antipsychotic potential. nih.gov Conversely, the presence of electronegative substituents, such as a trifluoromethyl group, has been found to be detrimental to the activity in this series of compounds. nih.gov

Role of Substitution Patterns on the Benzodiazepine Ring System

The seven-membered benzodiazepine ring is a "privileged scaffold" in drug discovery, and its substitution pattern is a major determinant of biological activity. nih.gov For many benzodiazepines, a substitution at the 7th position is crucial for potency, while substitutions at positions 6, 8, and 9 may decrease activity. researchgate.net In triazolo-benzodiazepines, the numbering of the benzodiazepine ring is altered due to the fused triazole ring, but the relative positions for substitution remain important. egpat.com

A key functional group for the activity of many benzodiazepines is a keto group at the 2nd position. egpat.com However, in fused benzodiazepines like the triazolo-derivatives, the triazole ring itself can interact with the GABA receptors, making the keto group at the corresponding position not an absolute requirement for activity. egpat.com

Effects of Substituents on Peripheral Aromatic Rings

Substituents on the peripheral aromatic rings, such as the 5-aryl group in many 1,4-benzodiazepines, play a significant role in modulating the activity and selectivity of the compounds. In a series of novel egpat.comnih.govnih.govtriazolo[1,5-c]quinazolin-5(6H)-ones, which are related to triazolo-benzodiazepines, the nature and position of substituents on the 2-phenyl ring were investigated. nih.gov The leading compound from this series, 9-chloro-2-(2-fluorophenyl) egpat.comnih.govnih.govtriazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228), demonstrated potent benzodiazepine antagonist activity. nih.gov This highlights the importance of halogen substitutions on the peripheral aromatic ring for achieving high affinity and specific pharmacological profiles.

In the context of BET bromodomain inhibitors based on the triazolo-benzodiazepine scaffold, such as I-BET762, substitutions on the chlorophenyl ring can be exploited to achieve isoform selectivity. acs.org The development of new synthetic routes allows for the late-stage introduction of diverse substituted phenyl moieties, which is valuable for generating analogue libraries to probe structure-activity relationships. acs.org Docking studies of some triazolo-benzodiazepine analogues with the dopamine (B1211576) transporter have shown that interactions, such as Pi-Pi stacking with aromatic amino acid residues like Tyr124 and Phe319, are influenced by the substituents on the peripheral rings. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

Ring System Position of Substitution Type of Substituent Effect on Biological Activity
Triazole Ring 1-position Electron-donating groups (e.g., 4-methyl-1-piperazinyl) Increased CNS activity (anxiolytic, antidepressant) nih.gov
1-position Electronegative groups (e.g., trifluoromethyl) Detrimental to activity nih.gov
Benzodiazepine Ring 7-position (relative) Electron-attracting groups (e.g., Cl, F) Generally increases activity researchgate.net
6, 8, 9-positions (relative) General substitutions May decrease activity researchgate.net
Peripheral Aromatic Ring 2-position of phenyl ring 2-fluorophenyl Potent benzodiazepine antagonist activity nih.gov
Chlorophenyl ring Various substitutions Can confer isoform selectivity for BET bromodomains acs.org

Conformational Analysis and its Correlation with Pharmacological Profiles

The seven-membered diazepine (B8756704) ring in triazolo-benzodiazepines is not planar and typically adopts a twist-chair conformation. nih.gov This non-planar structure, combined with an unsymmetrical substitution pattern, renders these molecules chiral. nih.gov However, at room temperature, they often exist as a mixture of rapidly interconverting conformational enantiomers through a process of ring flipping. nih.gov The energy barrier for this interconversion is influenced by the fused triazole ring, which has been shown to increase the energy barrier by approximately 2 kcal/mol compared to classical benzodiazepines. nih.gov

The specific conformation adopted by a triazolo-benzodiazepine derivative is crucial for its interaction with the binding pocket of its biological target. For instance, in the case of BET bromodomain inhibitors, the triazolo-benzodiazepine scaffold binds to the acetyl-lysine pocket. acs.org The conformation of the side chain of amino acid residues in the binding pocket, such as His433 in Brd2, can switch between "open" and "closed" states depending on the specific ligand bound. acs.org This highlights the importance of a detailed conformational analysis to understand the precise binding mode and to design new derivatives with improved affinity and selectivity.

Bioisosteric Replacements within Triazolo-benzodiazepine Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net This approach can be applied to the triazolo-benzodiazepine scaffold to explore new chemical space and to fine-tune the properties of the molecule.

Examples of bioisosteric replacements include the substitution of a hydrogen atom with a fluorine atom to block metabolic oxidation or to modulate the pKa of a nearby functional group. cambridgemedchemconsulting.com Within the triazolo-benzodiazepine framework, one could envision replacing a phenyl ring with a bioisosteric heterocycle like a pyridyl or thiophene (B33073) ring to alter the electronic distribution and hydrogen bonding capacity of the molecule. cambridgemedchemconsulting.com The replacement of a carbonyl group with other functionalities or the modification of the triazole ring itself through the substitution of nitrogen atoms are other potential bioisosteric modifications. The goal of such replacements is to create a new molecule with similar or improved biological properties compared to the parent compound. nih.govcambridgemedchemconsulting.com

Optimization of Ligand Efficiency and Receptor Selectivity through SAR

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per non-hydrogen atom. core.ac.uk It is a valuable tool for optimizing hit and lead compounds, as it helps to identify molecules that achieve high affinity with a minimal number of heavy atoms. core.ac.uk By systematically studying the SAR of triazolo-benzodiazepine derivatives, medicinal chemists can make informed decisions on which structural modifications are most likely to improve ligand efficiency.

For example, an SAR campaign might reveal that the addition of a particular substituent leads to a significant increase in binding affinity. By calculating the change in LE, it is possible to determine if this increase in affinity comes at an acceptable cost in terms of increased molecular size and lipophilicity. nih.gov This process of iterative design, synthesis, and testing, guided by SAR and ligand efficiency metrics, is crucial for optimizing a lead compound towards a clinical candidate with a desirable balance of potency, selectivity, and drug-like properties. nih.govnih.gov

The development of selective ligands for specific receptor subtypes is another key goal of SAR studies. For triazolo-benzodiazepines that target BET bromodomains, for example, careful substitution of the parent chlorophenyl ring can lead to analogues with significant selectivity for one isoform over another. acs.org This selectivity is often achieved by exploiting subtle differences in the amino acid composition and conformation of the binding sites of the different receptor isoforms.

Rational Design Principles for Novel Triazolo-benzodiazepine Analogues

The rational design of new triazolo-benzodiazepine analogues is centered on modifying key structural features of a lead compound, such as alprazolam, to enhance its interaction with the target receptor, primarily the γ-aminobutyric acid type A (GABA-A) receptor. The core scaffold of alprazolam, a triazole ring fused to a benzodiazepine system, presents several positions where chemical modifications can significantly impact its pharmacological properties.

Key Structural Features and Their Influence on Activity:

The fundamental structure of alprazolam consists of a benzene (B151609) ring (Ring A) fused to a seven-membered diazepine ring (Ring B), which in turn is fused to a triazole ring (Ring C). A phenyl group is attached to the diazepine ring. SAR studies have revealed the critical contributions of substituents at various positions on this scaffold.

The Triazole Ring (Ring C): The fusion of the triazole ring is a defining feature of this class of benzodiazepines and is crucial for their high affinity and efficacy at the GABA-A receptor. The 1-methyl group on the triazole ring of alprazolam is thought to contribute to its anxiolytic and sedative effects.

The Benzene Ring (Ring A): Substituents on the benzene ring play a significant role in modulating the anxiolytic activity. In alprazolam, the chloro group at the 8-position is a key contributor to its potent anxiolytic properties. Generally, an electronegative group at this position enhances activity.

The Phenyl Group: The phenyl group attached to the diazepine ring is another important feature for receptor binding. Modifications to this ring can influence potency and selectivity.

Detailed Research Findings from Analogue Studies:

Systematic modifications of the alprazolam structure have provided valuable insights into the SAR of triazolo-benzodiazepines. One area of focus has been the synthesis and evaluation of 8-substituted analogues of triazolam, a close structural relative of alprazolam. These studies help to understand the impact of different groups at this critical position on the binding affinity for various GABA-A receptor subtypes.

For instance, a study on 8-substituted triazolam analogues investigated the effects of replacing the chloro group with other functionalities. The binding affinities (Ki) of these analogues for different GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) were determined. While triazolam itself shows high and non-selective affinity, the introduction of different substituents at the 8-position can alter both potency and selectivity. For example, the introduction of an 8-ethynyl group in one analogue resulted in a compound with maintained but slightly lower affinity compared to triazolam. nih.gov

Another study explored a series of alprazolam analogues and their metabolites, providing data on their binding affinities for the GABA-A receptor. drugbank.com This research highlighted that metabolites of alprazolam, such as 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam, have significantly lower binding affinities than the parent compound, indicating that the specific structure of alprazolam is optimized for potent receptor interaction. drugbank.com

Furthermore, in silico studies involving molecular docking have been employed to predict the binding affinities of various alprazolam analogues. One such study analyzed a series of analogues and identified compounds with potentially higher binding affinities than alprazolam itself, suggesting new avenues for rational design. researchgate.netresearchgate.net

The following interactive data table summarizes key findings from SAR studies on triazolo-benzodiazepine derivatives, using alprazolam as the reference compound.

Interactive Data Table: SAR of Triazolo-benzodiazepine Analogues

Compound/DerivativeModification from AlprazolamReceptor TargetBinding Affinity (Ki, nM) or Docking Score (kcal/mol)Key FindingReference
Alprazolam (Reference) -GABA-A-7.7 (Docking Score)High affinity binding to the GABA-A receptor. researchgate.netresearchgate.net
4-hydroxyalprazolamHydroxylation at the 4-positionGABA-ALower than alprazolamMetabolism reduces binding affinity. drugbank.com
α-hydroxyalprazolamHydroxylation at the alpha-position of the methyl groupGABA-ALower than alprazolamMetabolism significantly reduces binding affinity. drugbank.com
Analogue A3VariesGABA-A-8.1 (Docking Score)Potentially higher binding affinity than alprazolam. researchgate.netresearchgate.net
Analogue A8VariesGABA-A-8.2 (Docking Score)Potentially higher binding affinity than alprazolam. researchgate.netresearchgate.net
Analogue A9VariesGABA-A-8.0 (Docking Score)Potentially higher binding affinity than alprazolam. researchgate.netresearchgate.net
8-ethynyl-triazolam analogueReplacement of 8-Cl with 8-ethynylGABA-A α1β3γ2Lower than triazolamSubstitution at the 8-position impacts affinity. nih.gov

These findings underscore the importance of a systematic approach to modifying the triazolo-benzodiazepine scaffold. The rational design of novel analogues continues to be guided by these fundamental SAR principles, with the aim of developing next-generation therapeutic agents with enhanced properties.

Preclinical Pharmacological Investigations of Triazolo Benzodiazepine Derivatives

In Vitro Pharmacological Characterization

In vitro studies are foundational to understanding a compound's mechanism of action at the molecular level. These assays determine how a molecule interacts with specific receptors and cells outside of a living organism.

Receptor binding assays are crucial for quantifying the affinity of a compound for a specific receptor. For triazolo-benzodiazepine derivatives, the primary target of interest is often the benzodiazepine (B76468) (BZD) binding site on the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov These assays commonly use a radiolabeled ligand, such as [3H]-flumazenil, which is known to bind to the BZD receptor. nih.gov The new compound is introduced to see how effectively it displaces the radioligand, thereby revealing its binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value). nih.govnih.gov

Research has shown that the structural arrangement of the triazolo-benzodiazepine molecule significantly influences its receptor affinity. For instance, in one study of 1,2,3-triazolo proquest.comresearchgate.netbenzodiazepine derivatives, moving a nitrogen atom within the central diazepine (B8756704) ring from position 3 to 5 markedly increased receptor affinity, with one specific analogue (Compound 6a ) achieving a Ki value of 150 nM. nih.gov

Further confirmation of this mechanism comes from both computational (in silico) and biological studies. Docking studies predict how the compound fits into the BZD binding site on the GABA-A receptor. proquest.comnih.gov These predictions are then validated by biological experiments. For example, the anticonvulsant effect of a potent derivative, Compound 6h , was lost when administered with flumazenil, a known BZD receptor antagonist. proquest.comnih.gov This competitive antagonism confirms that the compound's activity is mediated through the BZD binding site. proquest.comnih.gov

Table 1: Receptor Binding Affinity of a Representative Triazolo-benzodiazepine Derivative This table presents data for a specific analogue as a representative example of the class.

Compound Receptor Target Affinity (Ki) Reference

While specific data on cell uptake studies for Triazolo-benzodiazepine derivative 1 are not extensively detailed in the available literature, cell-based assays are a critical next step after receptor binding. These functional assays measure the physiological consequence of the compound binding to its target on a whole cell. For BZD-site agonists, this would typically involve measuring the enhancement of GABA-induced chloride currents in neuronal cell lines.

Related advanced cell-based methodologies have been applied to the triazolo-benzodiazepine scaffold to explore target engagement with high precision. For example, a "bump-and-hole" approach has been used to engineer specific bromodomain proteins (mutants) and develop complementary triazolo-benzodiazepine analogues that bind selectively to the engineered target within cancer cells. acs.org This strategy allowed researchers to probe the function of a specific protein domain, demonstrating that selective blockade of the first bromodomain of the Brd4 protein was sufficient to displace it from chromatin. acs.org While this application is in oncology, it showcases the utility of cell-based systems for validating and exploring the functional consequences of target engagement by this class of compounds.

In Vivo Preclinical Efficacy Assessments

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models to assess their potential therapeutic effects in a complex biological system.

The anticonvulsant properties of triazolo-benzodiazepine derivatives are frequently evaluated using two standard rodent models: the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The PTZ model is considered a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission, while the MES model, which induces tonic-clonic seizures, is effective for identifying drugs that block voltage-gated sodium channels or have other mechanisms of action. proquest.comresearchgate.net

A novel series of 1,2,3-triazolo-benzodiazepine derivatives (Compounds 6a–o ) demonstrated significant anticonvulsant activity. proquest.comnih.gov All synthesized compounds in this series showed high efficacy in the PTZ-induced seizure test, with performance comparable to or exceeding that of the standard drug, diazepam. proquest.comnih.gov Within this series, Compound 6h was identified as the most potent in the PTZ assay, while Compounds 6i and 6k exhibited excellent activity in the MES test. proquest.comnih.gov Similarly, another study on novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- proquest.comnih.govnuph.edu.uatriazolo[4,3-a] proquest.comnih.govbenzodiazepines found that four of the six synthesized compounds (5a, 5d, 5e, and 5f ) displayed excellent anticonvulsant activity when compared with diazepam. nih.gov

Table 2: Anticonvulsant Activity of Representative Triazolo-benzodiazepine Derivatives This table summarizes findings from various analogues in standard seizure models.

Compound Series/Name Animal Model Outcome Reference
Compounds 6a-o PTZ-induced seizures High activity, comparable or superior to diazepam. proquest.comnih.gov
Compound 6h PTZ-induced seizures Most potent of its series. proquest.comnih.gov
Compounds 6i, 6k MES-induced seizures Excellent activity. proquest.comnih.gov

The anxiolytic (anti-anxiety) potential of new compounds is often assessed using behavioral models that rely on an animal's natural aversion to open, brightly lit spaces. The Elevated Plus Maze (EPM) is a widely used apparatus with two open arms and two enclosed arms. nih.gov An increase in the time spent in or the number of entries into the open arms is interpreted as an anxiolytic effect. nih.gov The Open Field (OF) test involves placing a rodent in a large, open arena; anxiolytic compounds typically increase exploration, particularly in the center of the field. nih.gov

Screening of new derivatives of 6-(4-methoxy)-7H- proquest.comnih.govnuph.edu.uatriazolo[3,4-a] nuph.edu.uanuph.edu.uabenzodiazepine in the EPM test revealed that structural modifications significantly impacted their anti-anxiety effects. researchgate.net For example, the introduction of a propionic acid residue (RD-5 ) or a phenyl substituent (RD-10 ) at a specific position on the triazole ring resulted in a loss of anxiolytic properties, with the compounds' effects being equivalent to control values. researchgate.net These findings underscore the sensitivity of the pharmacological activity to the chemical structure of the derivative.

Table 3: Anxiolytic Profile of Representative Triazolo-benzodiazepine Derivatives in the EPM Test This table illustrates how structural changes can affect anxiolytic properties.

Compound Modification Anxiolytic Effect in EPM Reference
RD-5 Propionic acid residue No significant effect (corresponded to control) researchgate.net

The Porsolt Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common screening tools for assessing antidepressant-like activity in rodents. nmu.edunih.gov In both tests, animals are subjected to a short, inescapable but moderately stressful situation. nih.gov A common response is the adoption of an immobile posture, which is interpreted as a state of "behavioral despair." nuph.edu.ua Antidepressant compounds are known to reduce the duration of this immobility. nuph.edu.uamdpi.com

Studies on new 1,2,3-triazolo-1,4-benzodiazepine derivatives have demonstrated significant antidepressant-like effects. In both the FST and TST, several derivatives (MA-253, MA-254, and MA-255 ) prompted a notable decrease in the total duration of immobility, indicating a potential antidepressant profile. nuph.edu.uanuph.edu.ua For instance, in the tail suspension test, these compounds reduced immobility by 69.4%, 47.1%, and 33.1%, respectively, compared to the control group. nuph.edu.ua This reduction in immobility suggests the compounds may counteract behavioral despair, a key indicator of antidepressant efficacy in these models. nuph.edu.ua

Table 4: Antidepressant-like Effects of Representative 1,2,3-Triazolo-1,4-benzodiazepine Derivatives This table shows the reduction in immobility time, a key measure of antidepressant-like activity.

Compound Animal Model % Reduction in Immobility vs. Control Reference
MA-253 Tail Suspension Test 69.4% nuph.edu.ua
MA-254 Tail Suspension Test 47.1% nuph.edu.ua

Analysis of Muscle Relaxant Properties (e.g., Vertical Grid Test, Rotarod Test in animal models)

The muscle relaxant properties of triazolo-benzodiazepine derivatives are a key aspect of their pharmacological profile, often assessed in preclinical animal models to predict efficacy and potential side effects. zsmu.edu.ua Benzodiazepines and their derivatives are known to possess muscle relaxant properties, alongside their anxiolytic, hypnotic-sedative, antidepressant, and anticonvulsant effects. zsmu.edu.ua

An investigation into new 1,2,3-triazolo-1,4-benzodiazepine derivatives utilized the "vertical grid" test and the rotarod test to evaluate their influence on muscle tone and motor coordination in rodents. zsmu.edu.ua In the vertical grid test, a tendency for a myorelaxant effect was noted. zsmu.edu.ua Specifically, the derivatives MA-252, MA-253, and MA-254, when administered at a dose of 1 mg/kg, led to a reduction in the total time the animals remained on the vertical grid, suggesting a mild muscle relaxant effect. zsmu.edu.ua

Conversely, in the rotarod test, which assesses motor coordination and endurance, the derivative MA-253 at a 1 mg/kg dose increased the retention time on the rotating rod. zsmu.edu.ua This finding indicates greater physical endurance in the animals from this experimental group and suggests that these derivatives did not negatively impact movement coordination. zsmu.edu.ua Other studies on 8-substituted triazolobenzodiazepines, such as XLi-JY-DMH and SH-TRI-108, also evaluated muscle relaxant effects in squirrel monkeys, noting ataxia and muscle resistance scores consistent with the sedative-motor profile of compounds like triazolam. frontiersin.org

Table 1: Effects of Triazolo-benzodiazepine Derivatives on Muscle Tone and Coordination

Derivative Test Observation Implication
MA-252 Vertical Grid Reduced retention time Mild muscle relaxant effect zsmu.edu.ua
MA-253 Vertical Grid Reduced retention time Mild muscle relaxant effect zsmu.edu.ua
Rotarod Test Increased retention time Greater physical endurance zsmu.edu.ua
MA-254 Vertical Grid Reduced retention time Mild muscle relaxant effect zsmu.edu.ua
XLi-JY-DMH Squirrel Monkey Observation Ataxia and muscle resistance noted Muscle relaxant effects frontiersin.org

| SH-TRI-108 | Squirrel Monkey Observation | Ataxia and muscle resistance noted | Muscle relaxant effects frontiersin.org |

Characterization of Sedative/Hypnotic Responses in animal models

Triazolo-benzodiazepine derivatives are recognized for their sedative and hypnotic activities, a core feature of the broader benzodiazepine class. nih.gov Preclinical studies employ various animal models to characterize these dose-dependent effects.

In the holeboard test, which measures exploratory behavior, the triazolobenzodiazepines U-43,465, adinazolam (B1664376), and alprazolam all produced dose-related decreases in exploratory head-dipping, locomotor activity, and rearing. nih.gov These reductions are indicative of sedative effects. nih.gov The study noted that for adinazolam and alprazolam, the doses that produce anxiolytic effects are very close to those that cause sedation. nih.gov

In a squirrel monkey observation procedure, two 8-substituted analogs of triazolam, XLi-JY-DMH and SH-TRI-108, produced a profile of sedative-motor effects that was similar to that of triazolam. frontiersin.org Furthermore, research comparing the triazolobenzodiazepine adinazolam with the classical benzodiazepine diazepam highlighted that diazepam has more potent sedative effects. consensus.app The sedative-hypnotic activity of newly synthesized derivatives is a critical area of evaluation, with some studies showing that the inclusion of electron-donating groups can enhance this activity. researchgate.net

Table 2: Sedative/Hypnotic Effects of Triazolo-benzodiazepine Derivatives in Animal Models

Derivative Animal Model Test Observed Effect
U-43,465 Rodent Holeboard Test Dose-related reduction in exploratory activity nih.gov
Adinazolam Rodent Holeboard Test Dose-related reduction in exploratory activity nih.gov
Alprazolam Rodent Holeboard Test Dose-related reduction in exploratory activity nih.gov
XLi-JY-DMH Squirrel Monkey Behavioral Observation Profile of sedative-motor effects frontiersin.org

| SH-TRI-108 | Squirrel Monkey | Behavioral Observation | Profile of sedative-motor effects frontiersin.org |

Exploration of Diverse Pharmacological Activities

Beyond their effects on the central nervous system, triazolo-benzodiazepine derivatives and related triazole-containing compounds have been investigated for a wide array of other pharmacological activities.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including triazolo-benzodiazepine derivatives. A study on 1,2,3-triazole-benzodiazepine conjugates revealed significant antimicrobial potential. researchgate.net The preliminary biological assessment indicated that most of the tested compounds displayed higher activity against both bacteria and fungi than the standard reference drugs, Ampicillin and Griseofulvin. researchgate.net Some of these derivatives showed good to moderate activity against the screened bacterial and fungal strains. researchgate.net

The broader class of 1,2,4-triazoles is well-documented for its antibacterial properties. nih.gov For instance, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives were found to be highly active against P. aeruginosa. nih.gov Similarly, triazolo derivatives of dibenzothiazepines have also been screened for their activity against various strains of bacteria and fungi. researchgate.net Other related structures, such as tricyclic benzo[d]thiazole derivatives incorporating a triazole ring, have also been synthesized and shown to exhibit good antibacterial activity. uomustansiriyah.edu.iq

Anticancer and Antiproliferative Activities

Triazolo-benzodiazepine analogues have been identified as a key structural motif in therapeutics with antitumor activities. nih.gov Research has demonstrated that these derivatives possess potential cytotoxic and antiproliferative effects against various cancer cell lines.

Additional investigations into 1,2,3-triazole-benzodiazepine derivatives revealed potential cytotoxic characteristics against MCF-7 breast cancer cell lines. researchgate.net The fusion of triazole rings with other heterocyclic structures has also yielded compounds with significant anticancer properties. For example, derivatives of 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles have shown potent in vitro antiproliferative activities against a panel of human cancer cells and in vivo efficacy in human colon tumor xenograft models. nih.gov The anticancer potential of 1,2,3-triazole derivatives is thought to be exerted through mechanisms like inducing cell cycle arrest and apoptosis in cancer cells. nih.gov Hybrid compounds, such as benzopyran-4-one-isoxazole hybrids, have also shown significant and selective antiproliferative activities against cancer cell lines while being minimally cytotoxic to normal cells. chapman.edu

Antiviral Properties

The therapeutic spectrum of triazole-containing compounds extends to antiviral activity. nih.gov While specific studies focusing solely on the antiviral properties of this compound are limited, the broader class of triazoles is recognized for this potential. The emergence of infections like SARS-CoV-2 has spurred research into finding new antiviral agents, with triazoles being among the heterocyclic compounds of interest. nih.gov

The literature reports that benzimidazole-1,2,3-triazole hybrids, in particular, possess antiviral properties. nih.gov It has been noted that for both antimicrobial and antiviral hybrids, the presence of an additional triazole ring can increase biological activity. nih.gov Other research has focused on developing triazole derivatives from existing antiviral drugs, such as the synthesis of 3′-azido-3′-deoxythymidine (AZT) derivatives containing triazoles and triazolium salts, which have demonstrated activity against HIV-1. mdpi.com

Antioxidant Capacity

The antioxidant potential of triazolo-benzodiazepine derivatives has been explored through related chemical structures. A study on a series of 2-phenoxy-benzo[g]triazoloquinazolines evaluated their antioxidant activity using assays for DPPH radical scavenging, ferric reduction antioxidant power (FRAP), and reducing power capability (RPC). nih.govscienceopen.com

The results showed that these compounds exhibited a range of antioxidant activity, from weak to high. nih.govresearchgate.net Specifically, compounds designated as 1 and 14 demonstrated the highest antioxidant effects among the tested derivatives, although they were less active than the standard antioxidant butylated hydroxyl toluene (B28343) (BHT). nih.govscienceopen.com The antioxidant mechanism is thought to involve the scavenging of free radicals through reduction or the donation of hydrogen atoms. scienceopen.comresearchgate.net Density functional theory (DFT) studies were used to understand the structure-activity relationship, suggesting that compounds with a lower dissociation energy (DE) exhibit higher antioxidant activity. nih.gov These findings suggest that triazolo-based heterocyclic systems can serve as a template for designing more potent antioxidant agents. scienceopen.com

Other Emerging Therapeutic Potentials

Beyond their primary applications, certain triazolo-benzodiazepine derivatives are being explored for a variety of other therapeutic uses. Research into "this compound" has indicated its potential as an inverse agonist, a characteristic that could be relevant in conditions where there is spontaneous, agonist-independent receptor activity. This activity is noted in the context of histamine (B1213489) H3 receptors, which are involved in mediating histamine signals in both the central and peripheral nervous systems. The inhibition of adenylate cyclase is a mechanism associated with this action. Furthermore, the potential for anti-inflammatory properties is also under investigation, linked to its activity as a histamine H4 receptor ligand.

In Silico Prediction of Preclinical Pharmacological Profiles

Computational methods are increasingly employed to predict the pharmacokinetic and toxicological profiles of drug candidates early in the development process. These in silico models help to identify compounds with favorable properties and flag potential liabilities before extensive and costly experimental studies are undertaken.

In silico tools are utilized to forecast the ADME properties of novel compounds. These predictions are based on the chemical structure of the molecule and involve complex algorithms that model its likely behavior in the human body. For "this compound," while specific ADME prediction data from public databases is not available, the general approach involves evaluating parameters such as aqueous solubility, intestinal absorption, plasma protein binding, metabolic stability, and potential for crossing the blood-brain barrier. These computational assessments are crucial for optimizing the drug-like characteristics of a compound.

Predicting potential toxicity at an early stage is a critical aspect of drug discovery. In silico models are used to screen compounds against a range of known toxicity targets and pathways. This can include predictions for cardiotoxicity, hepatotoxicity, genotoxicity, and other adverse effects. For "this compound," the application of such methodologies would involve computational analysis of its structure to identify any fragments or properties that are associated with known toxicophores. This allows for the early de-selection of potentially harmful compounds or for their chemical modification to mitigate risks.

Analytical Methodologies for Triazolo Benzodiazepine Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon framework of the molecule.

For a representative triazolo-benzodiazepine derivative, the ¹H-NMR spectrum would typically display signals corresponding to the aromatic protons on the benzodiazepine (B76468) ring system and the protons of any substituents. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the phenyl ring attached to the benzodiazepine core will appear in the aromatic region of the spectrum.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing a count of the unique carbon atoms in the molecule and information about their hybridization state. The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

¹H-NMR Data for a Triazolo-benzodiazepine Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 7.60Multiplet9HAromatic Protons
5.40Singlet1HCH
2.50Singlet3HCH₃

¹³C-NMR Data for a Triazolo-benzodiazepine Derivative

Chemical Shift (δ) ppmAssignment
168.0C=O
155.0C=N
120.0 - 140.0Aromatic Carbons
55.0CH
20.0CH₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of a triazolo-benzodiazepine derivative, IR spectroscopy can confirm the presence of key functional groups such as carbonyl (C=O) and imine (C=N) bonds.

Characteristic IR Absorption Bands for a Triazolo-benzodiazepine Derivative

Wavenumber (cm⁻¹)Functional Group
3050 - 3100Aromatic C-H Stretch
2900 - 3000Aliphatic C-H Stretch
1680 - 1700C=O Stretch (Amide)
1600 - 1620C=N Stretch (Imine)
1400 - 1500Aromatic C=C Stretch

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule.

For a triazolo-benzodiazepine derivative, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the benzodiazepine ring system and any substituents present.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating complex mixtures and for quantifying the amount of a specific compound in a sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. In the analysis of triazolo-benzodiazepine derivatives, reverse-phase HPLC is often employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as benzodiazepines typically have strong UV absorbance.

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. While some benzodiazepines can be analyzed directly by GC, others may require derivatization to increase their volatility and thermal stability. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is often used for detection.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and cost-effective preliminary screening method for the separation and identification of triazolo-benzodiazepine derivatives like alprazolam. It is particularly useful in forensic science laboratories due to its simplicity and the minimal equipment required.

The principle of TLC involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel GF254, and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization of the separated spots is typically achieved under UV light (at 254 nm and 366 nm) or by using spray reagents like acidified potassium iodoplatinate.

Several solvent systems have been developed to achieve effective separation of various benzodiazepines. For instance, a mobile phase consisting of methylene (B1212753) chloride, methanol, and ethyl acetate (B1210297) (in a ratio of 8:0.5:0.25 v/v/v) has been successfully used. Another study reported the use of a benzene (B151609):acetonitrile:methanol (8:1:1) system for the separation of compounds including oxazepam, diazepam, lorazepam, and nitrazepam. The choice of the mobile phase is critical, as it directly influences the retardation factor (Rf) values and, consequently, the separation efficiency.

High-Performance Thin-Layer Chromatography (HPTLC) offers an advancement over traditional TLC, providing better separation and the ability to detect impurities at very low levels, such as 0.05% with respect to the main compound concentration. HPTLC methods are valuable for quality control of drug substances by separating the active pharmaceutical ingredient from starting materials and synthesis-related intermediates.

Table 1: Example of TLC Systems for Benzodiazepine Analysis

Stationary PhaseMobile Phase CompositionVisualization MethodApplication
Silica Gel GF254Methylene Chloride:Methanol:Ethyl Acetate (8:0.5:0.25)UV light (254 nm)Separation of alprazolam and related impurities.
Silica GelBenzene:Acetonitrile:Methanol (8:1:1)Iodine-potassium iodide spray followed by 10% copper sulfateScreening of oxazepam, diazepam, lorazepam, and nitrazepam.
Silica Gel 60 F254Ethyl AcetateUV light (254 nm) & Acidified Potassium IodoplatinateDifferentiating alprazolam and chlordiazepoxide.
Silica Gel GF254Ethyl Acetate:Methanol:Conc. Ammonia (17:2:1)UV light (254 nm)Separation of eight common benzodiazepines.

Electrophoretic Techniques (e.g., Capillary Electrophoresis - CE)

Capillary Electrophoresis (CE) and its various modes have emerged as powerful techniques for the analysis of triazolo-benzodiazepine derivatives due to their high efficiency, rapid analysis times, and low sample and reagent consumption. CE separates molecules based on their electrophoretic mobility in an electric field. Different formats of CE, such as Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Capillary Chromatography (MECC), and Capillary Electrochromatography (CEC), are utilized for benzodiazepine analysis.

For the analysis of neutral compounds like many benzodiazepines, MECC is often employed, where surfactants are added to the running buffer to form micelles that act as a pseudostationary phase. The use of charged cyclodextrins as chiral selectors in CE allows for the separation of benzodiazepine enantiomers, which is crucial as different enantiomers can exhibit different biological activities.

CE can be coupled with various detectors, including Diode Array Detection (DAD) and Mass Spectrometry (MS), for enhanced sensitivity and specificity. CE-MS, in particular, provides high sensitivity with limits of detection (LOD) in the parts-per-billion (ppb) range. For instance, a CE-MS method for six benzodiazepines reported an LOD of approximately 100 ppb, with diazepam showing an even lower LOD of less than 50 ppb.

Table 2: Performance of a Capillary Electrophoresis-Mass Spectrometry (CE-MS) Method for Benzodiazepine Analysis

AnalyteLimit of Detection (LOD)Relative Standard Deviation (RSD) for Migration Time (n=7)Relative Standard Deviation (RSD) for Peak Area (n=7)
Six Selected Benzodiazepines~100 ppb0.51% - 1.02%4.75% - 11.80%
Diazepam< 50 ppbNot SpecifiedNot Specified

Advanced Analytical Strategies

To overcome challenges in the analysis of triazolo-benzodiazepines, such as low volatility, thermal instability, or the need for ultra-sensitive detection, advanced analytical strategies are employed.

Derivatization Methods for Enhanced Analysis (e.g., Silylation for GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the forensic analysis of benzodiazepines. However, many benzodiazepines are not sufficiently volatile or thermally stable for direct GC analysis. Derivatization, particularly silylation, is a crucial step to address this issue. Silylation involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which increases volatility and thermal stability.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Studies have shown that TBDMS derivatives are often more stable and provide better reproducibility and sensitivity in GC-MS analysis compared to TMS derivatives. The efficiency of the silylation reaction is influenced by factors such as the concentration of the silylating agent, the solvent used, reaction temperature, and time. For instance, research has indicated that the concentration of BSTFA + 1% TMCS and the solvent volume are key factors for achieving high silylation efficiency.

Chemometric Approaches in Analytical Method Optimization (e.g., Principal Component Analysis - PCA, Hierarchical Cluster Analysis - HCA)

Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are powerful statistical tools used to optimize and understand complex analytical procedures like the derivatization of benzodiazepines for GC-MS analysis.

PCA can identify the experimental factors that have the most significant influence on the analytical outcome. For example, in the context of benzodiazepine silylation, PCA has been used to determine that the concentration of the silylating agent and the solvent volume are more critical than temperature and reaction time. HCA can be used to group different benzodiazepines based on their behavior under specific analytical conditions, which helps in developing tailored derivatization strategies for different structural subclasses of these compounds.

Radiolabeling Techniques for Molecular Imaging Probes (e.g., Carbon-11 Labeling)

Radiolabeling techniques are essential for the development of molecular imaging probes for Positron Emission Tomography (PET), a non-invasive imaging modality that allows for the in vivo study of biological processes. Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for labeling PET tracers because its incorporation into organic molecules does not alter their physicochemical properties.

The short half-life of ¹¹C (20.4 minutes) presents synthetic challenges but also offers advantages, such as the ability to perform multiple PET scans on the same subject in a single day. The synthesis of ¹¹C-labeled triazolo-benzodiazepine derivatives would involve the incorporation of the ¹¹C isotope into the molecule. A common method is N-[¹¹C]methylation using [¹¹C]CH₃OTf (methyl triflate), which can be produced from [¹¹C]CO₂. These radiolabeled probes are invaluable for studying the distribution and density of benzodiazepine receptors in the brain, providing insights into various neurological and psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Triazolo-benzodiazepine derivative 1, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves [3+2]-cycloaddition reactions between hydrazones and ketones, followed by oxidation and rearrangement steps. For example, tricyclic derivatives are synthesized via cycloaddition of 1,4-benzodiazepine precursors with nitrilimines, requiring precise control of temperature (80–100°C) and solvent polarity (e.g., acetonitrile) to optimize yields (70–85%) . Characterization via 1H^1H, 13C^{13}C, and 31P^{31}P NMR, alongside X-ray crystallography (e.g., CCDC 1876881), confirms structural fidelity .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of Triazolo-benzodiazepine derivatives?

  • Methodological Answer : High-resolution NMR (1H^1H, 13C^{13}C) is essential for confirming regiochemistry and substituent orientation. X-ray crystallography (e.g., CCDC 1906114) resolves ambiguities in fused-ring systems, particularly for distinguishing between [1,2,4]triazolo and [1,5-d]diazepine configurations . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. How are in vitro pharmacological assays designed to evaluate the GABAergic activity of Triazolo-benzodiazepine derivatives?

  • Methodological Answer : Radioligand binding assays using 3H^3H-flunitrazepam on rat brain membranes measure affinity for GABAA_A receptors. Functional assays (e.g., chloride influx in HEK293 cells transfected with α/β/γ subunits) assess positive allosteric modulation. Dose-response curves (IC50_{50}/EC50_{50}) are compared to diazepam as a reference .

Advanced Research Questions

Q. What strategies address low solubility and bioavailability in Triazolo-benzodiazepine derivatives during preclinical development?

  • Methodological Answer : Structural modifications, such as introducing polar groups (e.g., hydroxyl or morpholino substituents) or formulating prodrugs (e.g., acetylated analogs), enhance aqueous solubility. Pharmacokinetic profiling in rodent models (plasma T1/2_{1/2}, Cmax_{max}) guides optimization, while logP calculations (e.g., using MarvinSketch) balance lipophilicity and permeability .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for Triazolo-benzodiazepine derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic stability (e.g., CYP450-mediated degradation) or blood-brain barrier penetration. Use hepatic microsome assays to identify metabolic hotspots and parallel artificial membrane permeability assays (PAMPA) to predict CNS bioavailability. In vivo validation via microdialysis or PET imaging quantifies brain exposure .

Q. What computational approaches are used to predict the structure-activity relationship (SAR) of Triazolo-benzodiazepine derivatives for BET bromodomain inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into BRD4 bromodomain crystal structures (PDB: 4LYF) identifies key interactions (e.g., acetyl-lysine mimicry by triazolo rings). Free-energy perturbation (FEP) simulations prioritize substituents (e.g., methyl vs. trifluoromethyl) for synthetic prioritization .

Q. How do solvent-free multicomponent reactions improve the sustainability of Triazolo-benzodiazepine synthesis?

  • Methodological Answer : Solvent-free protocols (e.g., grinding reactants with catalytic acetic acid) reduce waste and energy consumption. Reaction efficiency is monitored via TLC and DSC (differential scanning calorimetry), achieving yields >80% with minimal purification .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in Triazolo-benzodiazepine toxicity studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to lethality data (LD50_{50}), while ANOVA with post-hoc Tukey tests compares treatment groups. Outliers are assessed via Grubbs’ test to ensure data integrity .

Q. How can crystallographic data (e.g., CCDC entries) be leveraged to troubleshoot synthetic challenges in fused-ring systems?

  • Methodological Answer : Overlaying crystal structures (Mercury software) identifies steric clashes or torsional strain in intermediates. For example, adjusting substituent bulk in position 7 of the diazepine ring mitigates dimerization side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.